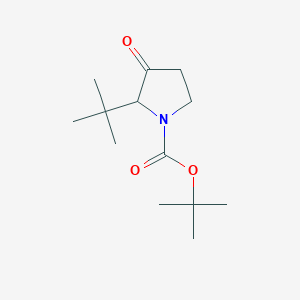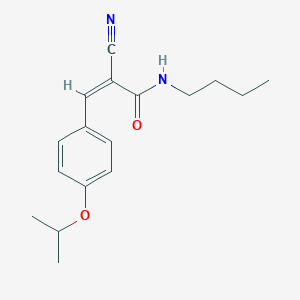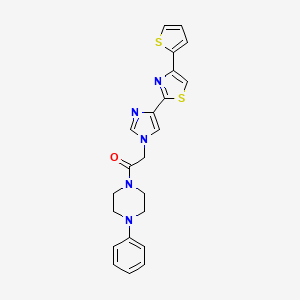
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide, also known as TPA-023, is a small molecule compound that has been extensively studied for its potential therapeutic applications. TPA-023 belongs to the class of compounds known as α2/α3-subtype selective GABA-A receptor agonists, which are known to have anxiolytic and sedative effects.
Applications De Recherche Scientifique
Insecticidal Applications
Compounds incorporating the thiadiazole moiety have been synthesized and evaluated for their insecticidal properties. For example, new heterocycles incorporating a thiadiazole moiety were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis , indicating the potential of these compounds in agricultural pest management (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
The exploration of 1,3,4-thiadiazole derivatives has led to the discovery of compounds with significant antimicrobial and antitumor activities. Research into N-substituted-2-amino-1,3,4-thiadiazoles has highlighted their potential as promising candidates for antitumor and antioxidant treatments, showcasing the versatility of these compounds in medical applications (Hamama et al., 2013).
Synthesis and Chemical Properties
The synthesis and characterization of compounds featuring the 1,3,4-thiadiazole structure have been a focus of research, aiming to explore their chemical properties and potential applications. Studies have detailed the reaction processes and structural analysis of these compounds, providing a foundation for further investigation into their practical applications (Ismailova et al., 2014).
Therapeutic Potential
The search for new therapeutic agents has led to the examination of thiadiazole derivatives for various health conditions. Compounds have been identified with the potential for treating diabetes through modulation of the histamine H3 receptor, illustrating the therapeutic versatility of thiadiazole-containing compounds (Rao et al., 2012).
Propriétés
IUPAC Name |
2-pyridin-3-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(8-11-2-1-5-15-9-11)17-12-3-6-19(7-4-12)13-10-16-21-18-13/h1-2,5,9-10,12H,3-4,6-8H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPQGMFBXYSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CN=CC=C2)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)




![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)




![5-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401578.png)

